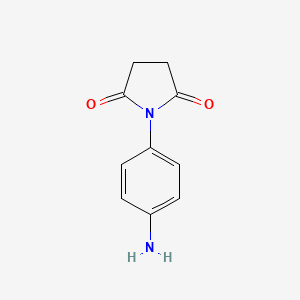

1-(4-Aminophenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

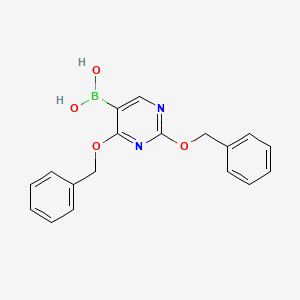

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative . It has been found to have potential inhibitory effects on aromatase .

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives has been reported in several studies . The protocols used for synthesis do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

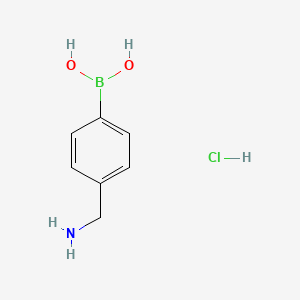

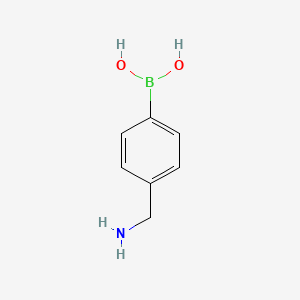

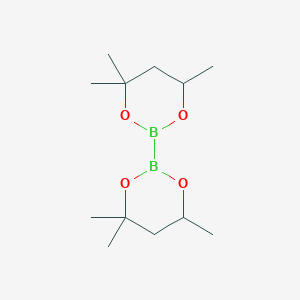

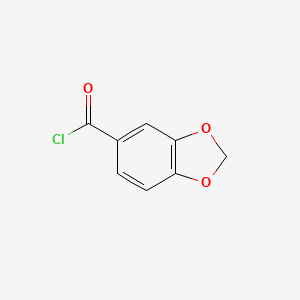

The molecular structure of 1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a powder with a melting point of 239-240°C . Its molecular weight is 190.2 .Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application Summary : The pyrrolidine ring, which is a part of the “1-(4-Aminophenyl)pyrrolidine-2,5-dione” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Biochemistry

- Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases.

- Methods of Application : The methods of application involve preparing a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluating their inhibitory activity on the isoenzymes .

- Results or Outcomes : The results or outcomes of this application are not specified in the available resources .

-

Scientific Field: Chemical Synthesis

- Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” is used in the synthesis of new heterocyclic compounds . These compounds have different applications in medicinal chemistry .

- Methods of Application : The methods of application involve synthesizing new heterocyclic compounds from "1-(4-Aminophenyl)pyrrolidine-2,5-dione" .

- Results or Outcomes : The results or outcomes of this application are not specified in the available resources .

-

Scientific Field: Drug Discovery

- Application Summary : The pyrrolidine ring in “1-(4-Aminophenyl)pyrrolidine-2,5-dione” is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Material Science

- Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” could potentially be used in the development of new materials. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of structures with different properties .

- Methods of Application : The methods of application would involve synthesizing new materials from “1-(4-Aminophenyl)pyrrolidine-2,5-dione” and testing their properties .

- Results or Outcomes : The results or outcomes of this application are not specified in the available resources .

-

Scientific Field: Environmental Science

- Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” could potentially be used in environmental science for the development of new methods for pollution control or remediation. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of structures with different properties .

- Methods of Application : The methods of application would involve synthesizing new compounds from “1-(4-Aminophenyl)pyrrolidine-2,5-dione” and testing their effectiveness in controlling or remediating pollution .

- Results or Outcomes : The results or outcomes of this application are not specified in the available resources .

Safety And Hazards

Future Directions

The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .

properties

IUPAC Name |

1-(4-aminophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373411 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)pyrrolidine-2,5-dione | |

CAS RN |

34373-09-6 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.